![molecular formula C19H19ClN4O2S B2782156 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034618-69-2](/img/structure/B2782156.png)
1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9. The purity is usually 95%.
The exact mass of the compound 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Triazole derivatives, through their synthesis, have been shown to possess significant antibacterial and surface activity. The creation of these compounds involves complex reactions with precursors like sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and various reagents to yield biologically active heterocycles. These compounds not only show antimicrobial activity but can also serve as surface active agents, highlighting their potential in creating substances with antibacterial properties (El-Sayed, 2006).
Catalytic Applications and Novel Syntheses
The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, facilitated by a nickel(0) catalyst, demonstrates the utility of 1-sulfonyl-1,2,3-triazoles in synthesizing complex organic structures. This process underscores the role of such compounds in advancing methodologies for creating polysubstituted pyrroles, which are valuable in various chemical synthesis applications (Miura et al., 2013).
Anticancer Potential
Research into thiophene derivatives containing 1,2,3-triazole and pyridine moieties has shown promising anticancer activity. These compounds have been subjected to in vitro cytotoxicity assessments against several human cancer cell lines, demonstrating their potential as anticancer agents. This highlights the broader applicability of triazole derivatives in developing novel therapeutic agents (Murugavel et al., 2019).
Antitumor and Antifungal Activities
Compounds such as asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and shown to possess significant antitumor activity against various cell lines. This suggests the capability of triazole derivatives to act as potential leads in antitumor drug development (Hu et al., 2008). Additionally, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have shown efficacy against fungal strains, further highlighting the medical and biological significance of triazole derivatives (Szafrański et al., 2017).
properties
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-14-17(20)8-5-9-19(14)27(25,26)23-11-10-16(12-23)24-13-18(21-22-24)15-6-3-2-4-7-15/h2-9,13,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHTYHWYAMTQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.